molecular formula C23H20ClNO5S B12175740 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12175740
M. Wt: 457.9 g/mol
InChI Key: NUDOAVIYJZLZOZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic carboxamide derivative characterized by a 5,6-dihydro-1,4-oxathiine core modified with a 4,4-dioxide group. The molecule features two distinct N-substituents: a 2-chlorobenzyl group and a furan-2-ylmethyl group, along with a phenyl ring at the 3-position of the oxathiine scaffold.

The 4,4-dioxide moiety enhances polarity and may improve systemic translocation in plants, while the chlorobenzyl and furanmethyl groups could modulate lipophilicity and target binding.

Properties

Molecular Formula

C23H20ClNO5S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H20ClNO5S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-29-19)23(26)21-22(17-7-2-1-3-8-17)31(27,28)14-13-30-21/h1-12H,13-16H2

InChI Key

NUDOAVIYJZLZOZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzylamine, furan-2-carbaldehyde, and other reagents necessary for forming the oxathiine ring and carboxamide group. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxathiine ring or other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound belongs to the 5,6-dihydro-1,4-oxathiine carboxamide family, sharing a core scaffold with carboxin, oxycarboxin, and carboxin sulfoxide. Key structural differences lie in the substituents on the carboxamide nitrogen and the oxidation state of the sulfur atom in the oxathiine ring.

Compound N-Substituents Oxidation State Molecular Weight (g/mol) Reported Use
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) Methyl, phenyl S⁰ (thioether) 235.29 Fungicide
Oxycarboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide 4,4-dioxide) Methyl, phenyl S⁴⁺ (sulfone) 267.29 Systemic fungicide
Carboxin sulfoxide (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide-4-oxide) Methyl, phenyl S²⁺ (sulfoxide) 251.29 Fungicide metabolite
Target compound (N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide) 2-chlorobenzyl, furan-2-ylmethyl S⁴⁺ (sulfone) ~463.91* Undocumented (potential novel fungicide)

*Calculated molecular weight based on structure.

Key Observations :

Oxidation State : The target compound shares the sulfone (4,4-dioxide) group with oxycarboxin, which is critical for systemic activity in plants by enhancing solubility and mobility .

N-Substituents: Unlike carboxin derivatives, which feature simple methyl and phenyl groups, the target compound incorporates bulkier, heteroaromatic substituents (2-chlorobenzyl and furan-2-ylmethyl).

Phenyl vs. Heteroaromatic Groups: The 3-phenyl group is retained, suggesting conserved π-π interactions with SDH, while the furan moiety may introduce novel hydrogen-bonding or dipole interactions.

Physicochemical and Biochemical Properties
  • Solubility : The sulfone group improves water solubility compared to carboxin (thioether), but the chlorobenzyl and furanmethyl substituents may counterbalance this by increasing hydrophobicity.
  • Stability : Sulfones are generally more stable to oxidation than sulfoxides or thioethers, suggesting the target compound may have a longer environmental half-life than carboxin sulfoxide.
  • Bioactivity : While oxycarboxin targets Basidiomycetes (e.g., rusts), the unique substituents in the target compound could expand its spectrum to Ascomycetes or confer resistance mitigation.

Biological Activity

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Properties:

  • Molecular Formula: C23_{23}H20_{20}ClN O5_5S
  • Molecular Weight: 457.9 g/mol
  • CAS Number: 1179495-21-6

Structural Characteristics:
The compound features a unique oxathiine ring structure, which is known for its diverse biological activities. The presence of both furan and phenyl groups contributes to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxathiine Ring: The initial step involves the condensation of furan derivatives with chlorobenzyl amines.
  • Cyclization: This step often employs reagents such as chloroacetyl chloride to facilitate the cyclization process.
  • Oxidation: The final step introduces the 4,4-dioxide functionality through oxidation reactions.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have demonstrated significant antimicrobial activity. For instance:

  • Compounds derived from similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Microorganism Activity Level
Staphylococcus aureusHigh
Escherichia coliHigh
Pseudomonas aeruginosaModerate

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The oxathiine moiety may interact with specific enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation: The furan and phenyl groups may facilitate binding to various receptors, influencing cellular signaling pathways.

Case Studies

  • Antibacterial Efficacy Study:
    A study evaluated the antibacterial activity of structurally related compounds against clinical isolates. Results indicated that compounds with similar oxathiine structures exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains .
  • Toxicity Assessment:
    Investigations into the toxicity profile of thiophene-containing compounds revealed potential CYP450-mediated metabolic pathways leading to adverse effects. This emphasizes the need for further toxicity studies on N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives to understand their safety profiles .

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